Gap Junction-Dependent Cell-Selective Labeling: Z-Aha in BORTAC-GJ versus Unprotected AHA
Z-Aha enables gap junction-dependent selective labeling of nascent proteomes through the BORTAC-GJ method, a capability absent in unprotected AHA [1]. In HEK293T co-culture systems consisting of Z-cleaver-T2A-GFP expressing cells and WT HEK293T cells, incubation with 0.5 mM Z-Aha for 2 hours resulted in Cy5 fluorescence signal restricted exclusively to cells within the gap junction-connected network, with unconnected cells remaining unlabeled [2]. Addition of the gap junction inhibitor carbenoxolone (CBX) abolished labeling, confirming gap junction dependence [2]. Unprotected AHA, lacking the Cbz group, diffuses freely and labels all cells non-selectively regardless of gap junction connectivity, precluding its use for network-specific proteome analysis.
| Evidence Dimension | Cell-selective labeling specificity |
|---|---|
| Target Compound Data | 0.5 mM Z-Aha: Cy5 labeling restricted to gap junction-connected cells only |
| Comparator Or Baseline | Unprotected AHA (L-azidohomoalanine): non-selective labeling of all cells regardless of connectivity |
| Quantified Difference | Z-Aha enables gap junction network-specific labeling; unprotected AHA produces no connectivity-dependent discrimination |
| Conditions | HEK293T Z-cleaver-T2A-GFP and WT HEK293T co-culture, 2 h incubation, 0.5 mM concentration, ± CBX (gap junction inhibitor) |
Why This Matters
Z-Aha is the only clickable amino acid analog validated for gap junction-dependent proteome tagging, enabling investigation of cell-cell communication networks at the proteome level that is unattainable with any alternative reagent.
- [1] Tape CJ, et al. Gap-junction-dependent labeling of nascent proteins in multicellular networks. ACS Chem Biol. 2019;14(2):215-222. View Source
- [2] Tape CJ. BORTAC-GJ labeling by Z-Aha in the gap-junction connected cell network. ACS Chem Biol. 2019. View Source
